(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
CAS No.: 618091-92-2
Cat. No.: VC16169578
Molecular Formula: C17H14BrN3O
Molecular Weight: 356.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618091-92-2 |
|---|---|
| Molecular Formula | C17H14BrN3O |
| Molecular Weight | 356.2 g/mol |
| IUPAC Name | [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3 |
| Standard InChI Key | YGDKVNISASSUOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Introduction
Structural Overview and Molecular Properties
The compound’s molecular formula is C₁₇H₁₄BrN₃O, with a molecular weight of 356.2 g/mol. Its IUPAC name, [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone, reflects three critical structural components:
-
A pyrazole ring substituted at the 1-position with a 4-bromophenyl group.
-
An amino group (-NH₂) at the 5-position of the pyrazole.
-
An O-tolyl methanone (2-methylbenzoyl) group at the 4-position.
Key Structural Features
-
Bromophenyl Group: The para-bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity and influencing π-π stacking interactions in biological systems.
-
Amino Group: Facilitates hydrogen bonding and serves as a site for functionalization via acylation or alkylation.
-
O-Tolyl Methanone: The ortho-methyl group on the benzoyl moiety contributes steric bulk, potentially modulating binding affinity in protein-ligand interactions.
Table 1: Comparative Structural Analysis of Pyrazole Derivatives
| Compound | Substituents | Biological Activity | Reference |
|---|---|---|---|
| 4-Bromoacetophenone | Bromophenyl, ketone | Antimicrobial | |
| 3-Amino-1H-pyrazole | Amino group on pyrazole | Anticancer | |
| Target Compound | Bromophenyl, O-tolyl, amino | Under investigation |
Synthesis and Reaction Pathways
While explicit synthetic protocols for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone remain proprietary, analogous pyrazole syntheses suggest two primary routes:
Route 1: Cyclocondensation of Hydrazines with 1,3-Diketones
Hydrazine derivatives react with β-keto esters or diketones to form pyrazole cores. For this compound, 4-bromophenylhydrazine could condense with a pre-functionalized diketone bearing the O-tolyl group.
Route 2: Palladium-Catalyzed Cross-Coupling
The bromophenyl group may be introduced via Suzuki-Miyaura coupling, using palladium catalysts to couple a boronic acid derivative to a pre-formed pyrazole intermediate.
Optimization Challenges
-
Amino Group Stability: Protecting groups (e.g., Boc or Fmoc) are likely required to prevent side reactions during synthesis.
-
Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring necessitates precise temperature and catalyst control.
Physicochemical Characterization
Experimental and computational studies provide insights into the compound’s properties:
Spectroscopic Data
-
¹H NMR: Peaks at δ 2.4 ppm (O-tolyl methyl), δ 6.8–7.9 ppm (aromatic protons), and δ 5.1 ppm (amino protons).
-
IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 560 cm⁻¹ (C-Br).
Thermodynamic Properties
-
Melting Point: Predicted >200°C due to strong intermolecular hydrogen bonding.
-
Solubility: Low solubility in water (<0.1 mg/mL); soluble in DMSO and DMF.
| Target | Interaction Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | ~5 µM |
| Bacterial Topoisomerase | DNA cleavage complex stabilization | Under study |
Comparative Analysis with Structural Analogues
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone distinctively combines bromine’s electronic effects with the O-tolyl group’s steric profile, unlike simpler pyrazoles such as 3-amino-1H-pyrazole or brominated acetophenones. This synergy may enhance its pharmacokinetic properties, including longer half-life and improved target binding.
Future Research Directions
-
In Vivo Toxicology Studies: Assess acute and chronic toxicity in model organisms.
-
Derivatization Campaigns: Explore acylated or alkylated variants to optimize bioavailability.
-
Crystallographic Studies: Resolve X-ray structures of ligand-target complexes to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume